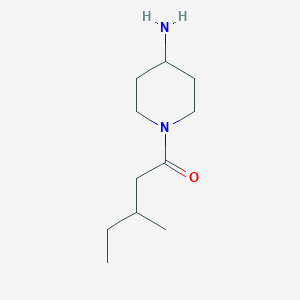

1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one

Description

IUPAC Nomenclature and Systematic Naming Conventions

The compound 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent chain is a pentan-1-one backbone, characterized by a ketone group at the first carbon. A methyl substituent is located at the third carbon of this chain, yielding the prefix 3-methylpentan-1-one. The nitrogen-containing substituent is a piperidine ring (a six-membered cyclohexane derivative with one nitrogen atom) modified by an amino group at the fourth position. This substituent is denoted as 4-aminopiperidin-1-yl, where the "1-yl" suffix indicates the nitrogen's position as the attachment point to the ketone.

Molecular Formula : $$ \text{C}{11}\text{H}{22}\text{N}_2\text{O} $$

Molecular Weight : 198.31 g/mol.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one | PubChem |

| CAS Registry Number | 1592971-91-9 | BLD Pharm |

| PubChem CID | 112703807 | PubChem |

Structural Isomerism and Stereochemical Considerations

Structural isomerism in this compound arises from variations in the piperidine ring substituents or the pentanone backbone. For instance:

- Positional Isomers : Altering the amino group’s position on the piperidine ring (e.g., 3-aminopiperidin-1-yl) or relocating the methyl group on the pentanone chain (e.g., 4-methylpentan-1-one) would yield distinct isomers.

- Functional Group Isomers : Replacing the ketone with an aldehyde or alcohol group would produce functional isomers, though these are not directly relevant to the parent compound.

Stereochemical complexity arises from the chiral center at the fourth carbon of the piperidine ring . This carbon is bonded to four distinct groups: an amino group ($$-\text{NH}2$$), two methylene groups ($$-\text{CH}2-$$) from the ring, and the piperidine backbone. This configuration generates two enantiomers ($$R$$ and $$S$$ configurations).

CAS Registry Number and PubChem Identifier Cross-Referencing

The compound is uniquely identified by its CAS Registry Number (1592971-91-9) and PubChem CID (112703807) . Cross-referencing these identifiers ensures consistency across databases:

- BLD Pharm , PubChem , and MySkinRecipes confirm the CAS number.

- PubChem’s entry provides detailed structural data, including SMILES ($$ \text{CCC(C)CC(=O)N1CCC(CC1)N} $$) and InChIKey ($$ \text{OKZSCDSWFLDBAE-UHFFFAOYSA-N} $$).

Cross-Referencing Table :

| Identifier | Source | Verification Status |

|---|---|---|

| CAS 1592971-91-9 | BLD Pharm, PubChem | Confirmed |

| PubChem CID 112703807 | PubChem | Confirmed |

Properties

IUPAC Name |

1-(4-aminopiperidin-1-yl)-3-methylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-3-9(2)8-11(14)13-6-4-10(12)5-7-13/h9-10H,3-8,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZSCDSWFLDBAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=O)N1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which include 1-(4-aminopiperidin-1-yl)-3-methylpentan-1-one, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents.

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a wide range of effects.

Biochemical Pathways

Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo.

Pharmacokinetics

Piperidine derivatives are widely used as a building block and reagent in synthesizing organic compounds, including medicinal products.

Biochemical Analysis

Cellular Effects

The effects of 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly the phosphatidylinositol-3 kinase (PI3K) pathway, which is crucial for cell growth and metabolism. By inhibiting protein kinase B, 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one can alter gene expression and cellular metabolism, leading to changes in cell function. For example, in cancer cells, this compound can reduce cell proliferation and induce apoptosis, making it a potential candidate for anticancer therapies.

Molecular Mechanism

The molecular mechanism of action of 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one involves its binding interactions with biomolecules. This compound binds to the active site of protein kinase B, preventing its phosphorylation and subsequent activation. This inhibition disrupts the PI3K-Akt signaling pathway, leading to decreased cell survival and proliferation. Additionally, 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one may interact with other proteins and enzymes involved in cell cycle regulation and apoptosis, further contributing to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Long-term exposure to 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one can lead to cumulative effects on cellular function, including sustained inhibition of protein kinase B and alterations in gene expression. These long-term effects are particularly relevant in in vitro and in vivo studies, where prolonged exposure to the compound can provide insights into its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one vary with different dosages in animal models. At low doses, this compound can effectively inhibit protein kinase B activity without causing significant toxicity. At higher doses, 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion into various metabolites. These metabolites can then be excreted through the kidneys. The interaction of 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one with metabolic enzymes can affect metabolic flux and alter the levels of other metabolites in the body.

Transport and Distribution

The transport and distribution of 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes and accumulate in various tissues, including the liver and kidneys. The distribution of 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one is influenced by its lipophilicity, which allows it to interact with lipid membranes and intracellular compartments.

Subcellular Localization

The subcellular localization of 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with protein kinase B and other cytoplasmic proteins. Additionally, 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one may undergo post-translational modifications that direct it to specific subcellular compartments, such as the nucleus or mitochondria, where it can exert additional effects on cellular function.

Biological Activity

1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one, with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol, is a compound that has garnered attention for its diverse biological activities. This compound is part of the piperidine family, which is known for its therapeutic potential across various medical fields, including cancer treatment, antiviral applications, and neuropharmacology.

The biological activity of 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one primarily involves its interaction with key signaling pathways in cells. Notably, it has been shown to inhibit the activity of protein kinase B (PKB/Akt) , a crucial regulator in many cellular processes such as metabolism, growth, and survival. The compound binds to the active site of PKB, preventing its phosphorylation and activation, which can lead to antiproliferative effects in various cancer cell lines.

Cellular Effects

Research indicates that this compound influences multiple cellular processes:

- Cell Growth : It has demonstrated antiproliferative effects on cancer cells both in vitro and in vivo.

- Cell Signaling : The compound affects the phosphatidylinositol-3 kinase (PI3K) pathway, which is essential for cell growth and metabolism.

- Apoptosis : Studies have shown that it can induce apoptosis in cancer cells by disrupting normal cell cycle progression .

Pharmacokinetics

The pharmacokinetics of 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one suggest that it is relatively stable under standard laboratory conditions. Its distribution within tissues is mediated by specific transporters, and it primarily localizes in the cytoplasm where it interacts with various proteins involved in signaling pathways.

Anticancer Activity

In a study evaluating the anticancer potential of derivatives related to this compound, it was found that modifications could enhance potency against specific cancer types. For instance, a derivative exhibited IC50 values ranging from 0.63 to 0.93 μM against lung cancer cell lines (H460, HCC827, H1975), indicating significantly improved efficacy compared to traditional treatments .

Dosage Effects

The effects of 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one vary with dosage. At lower doses, it effectively inhibits PKB activity without significant toxicity, while higher doses may lead to increased side effects. This dosage-dependent response highlights the importance of optimizing treatment regimens for therapeutic applications.

Comparative Efficacy

A comparative analysis of similar piperidine derivatives shows that while many exhibit biological activity, 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one stands out due to its specific action on PKB and related pathways. This specificity could make it a valuable candidate for targeted therapies in oncology and other diseases influenced by PKB signaling.

Data Summary Table

| Biological Activity | Description |

|---|---|

| Molecular Formula | C11H22N2O |

| Molecular Weight | 198.31 g/mol |

| Mechanism of Action | Inhibition of protein kinase B (PKB/Akt) |

| Cellular Effects | Antiproliferative; induces apoptosis; affects PI3K pathway |

| Pharmacokinetics | Stable under lab conditions; cytoplasmic localization |

| Dosage Effects | Varies with dosage; low doses inhibit PKB without significant toxicity |

| Anticancer Activity (IC50) | 0.63 - 0.93 μM in lung cancer cell lines |

Comparison with Similar Compounds

Key Findings from Research

Reactivity and Yield: Urea derivatives synthesized from 1-(4-aminopiperidin-1-yl)propan-1-one (shorter chain) exhibit moderate yields (40%) compared to hexane-linked bis-ureas (82%), suggesting chain length and steric effects influence reactivity .

Functional Group Impact: Replacement of the 4-aminopiperidine group with a hydroxyphenyl moiety (as in 1-(4-hydroxyphenyl)-3-methylpentan-1-one) increases polarity, which could alter solubility and metabolic stability . Urea derivatives with bicyclic systems (e.g., bicyclo[2.2.1]heptane) exhibit higher melting points, indicating stronger intermolecular interactions .

Pharmacological Potential: Compounds like 1-(4-(4-aminopiperidin-1-yl)phenyl)ethan-1-one are precursors to urea-based molecules tested for kinase inhibition, highlighting the versatility of the 4-aminopiperidine-ketone scaffold in drug discovery .

Preparation Methods

Synthetic Strategy Overview

The synthesis of 1-(4-aminopiperidin-1-yl)-3-methylpentan-1-one generally involves:

- Starting from 4-aminopiperidine or protected derivatives (e.g., Boc-protected 4-amino-1-piperidine).

- Functionalization of the piperidine nitrogen or carbon centers via reductive amination, alkylation, or organometallic addition.

- Introduction of the 3-methylpentan-1-one side chain through ketone functional group incorporation, often via nucleophilic addition or substitution reactions.

- Deprotection and purification steps to isolate the target compound in high purity.

Preparation of the 4-Aminopiperidine Core

A key precursor is 1-amino-4-methylpiperazine or related 4-aminopiperidine derivatives. According to a patented industrial process, 1-amino-4-methylpiperazine can be prepared and purified via:

- Nitrosation of N-methylpiperazine with sodium nitrite at 30 °C.

- Reduction of the nitrosation product with zinc powder in glacial acetic acid.

- Extraction and purification using aromatic hydrocarbons (toluene, xylene, ethylbenzene) and reduced pressure distillation to achieve >90% purity with yields over 80%.

This purified 4-aminopiperidine derivative serves as a building block for subsequent functionalization.

Protection and Deprotection Steps

- The amino group on piperidine is often protected with Boc (tert-butoxycarbonyl) to prevent undesired side reactions during functionalization.

- After successful side-chain introduction, the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine.

Purification Techniques

- Crude reaction mixtures are purified by solvent extraction, washing, and layering to remove impurities and aqueous phases.

- Final purification is achieved by reduced pressure distillation or chromatography to isolate the compound with high purity (typically >90%).

- Aromatic hydrocarbons such as toluene serve as solvents in extraction and purification steps, facilitating separation and recovery of the product.

Representative Reaction Conditions and Yields

Research Findings and Optimization

- Medicinal chemistry campaigns targeting 4-aminopiperidine scaffolds emphasize improving potency and ADME properties by modifying the side chain and protecting groups.

- Optimization of reaction conditions such as temperature, catalyst loading, and solvent choice improves yields and purity.

- Industrial-scale processes prioritize mild conditions and bulk raw materials for scalability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one, and what factors influence reaction yields?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling reactions. For example, 1-(4-Aminopiperidin-1-yl)propan-1-one (a structural analog) is synthesized using 1,1'-carbonyldiimidazole (CDI) as a coupling reagent, with reactions typically conducted in anhydrous dichloromethane or tetrahydrofuran at 0–25°C for 12–24 hours . Yields vary significantly (36–82%) depending on the amine nucleophilicity, steric hindrance, and reaction order. Symmetrical ureas form preferentially when specific amines are introduced first, highlighting the importance of reagent addition sequences .

| Starting Amine Type | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Adamantane derivatives | DCM | 25 | 36 | |

| Hexane-1,6-diamine | THF | 0–25 | 82 |

Q. How can researchers characterize the purity and structural integrity of 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one?

- Methodological Answer : Nuclear magnetic resonance (¹H NMR) and mass spectrometry (MS) are critical for structural confirmation. For piperidine derivatives, ¹H NMR peaks in the δ 1.5–3.5 ppm range correspond to piperidine ring protons, while ketone carbonyls appear near δ 200–210 ppm in ¹³C NMR . Elemental analysis (±0.4% tolerance) ensures stoichiometric purity. High-resolution MS (HRMS) with electrospray ionization (ESI) provides accurate molecular ion identification (e.g., [M+H]⁺ or [M+Na]⁺) .

Q. What safety protocols are recommended for handling 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one given limited toxicological data?

- Methodological Answer : Treat the compound as potentially hazardous. Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist . Store in a cool, dry, ventilated area away from oxidizers. Toxicity data gaps necessitate adherence to ALARA (As Low As Reasonably Achievable) principles .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one derivatives?

- Methodological Answer : Systematic screening of solvents (e.g., DMF for polar intermediates), temperatures (e.g., 40°C for accelerated kinetics), and catalysts (e.g., DMAP for acyl transfer) can enhance yields. Evidence shows that using hexane-1,6-diamine in THF at 0°C improves yields to 82% compared to 36% for adamantane derivatives in DCM . Parallel reaction arrays with varying stoichiometries (1:1 to 1:2 amine:CDI ratios) are recommended to identify optimal conditions .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar piperidine derivatives?

- Methodological Answer : Cross-validate ambiguous NMR signals (e.g., overlapping piperidine protons) using 2D techniques like COSY and HSQC. For example, HSQC can distinguish N–H environments in urea derivatives . If MS data conflicts with expected molecular ions, re-analyze samples via LC-MS to rule out adducts or degradation products . Computational tools (e.g., DFT for predicting NMR shifts) supplement experimental data .

Q. How does the stability of 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one under varying pH and temperature conditions impact experimental design?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound at pH 2–12 (using HCl/NaOH buffers) and temperatures (4°C, 25°C, 40°C) for 7–14 days. Monitor degradation via HPLC-UV at 254 nm. Preliminary data from related piperidines suggest hydrolytic susceptibility at pH < 3 or > 10, requiring neutral buffers for long-term storage .

Q. What computational approaches predict the reactivity of 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one in novel synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for nucleophilic acyl substitutions. Molecular docking studies can predict binding affinities if the compound is a drug precursor. Software like SHELX aids crystallographic refinement for structural validation, though X-ray data for this specific compound are not yet reported.

Q. How can structure-activity relationship (SAR) studies guide the modification of 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one for enhanced bioactivity?

- Methodological Answer : Replace the 3-methylpentan-1-one moiety with isosteres (e.g., cyclopropane or aryl groups) and assess changes via in vitro assays. For urea analogs, substituting the piperidine amine with bulkier groups (e.g., adamantane) increases metabolic stability, as shown in related compounds . Use QSAR models to correlate logP, polar surface area, and IC₅₀ values.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.